Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C23H26FN3O3 and a molecular weight of 411.47 g/mol . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of cyclization reactions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Chemical Reactions Analysis
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridine rings.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another structurally related compound with unique reactivity and uses.
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, making it a valuable compound in various fields of research and industry.
Biological Activity
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate (CAS No. 2230200-28-7) is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C23H26FN3O3, with a molecular weight of approximately 411.47 g/mol. The structure consists of a tert-butyl group, a piperidine ring, and a pyridine moiety, which contribute to its unique reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H26FN3O3 |
Molecular Weight | 411.47 g/mol |
CAS Number | 2230200-28-7 |
Density | ~1.23 g/cm³ |
Boiling Point | ~541.9 °C |
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Research indicates that derivatives of pyridine exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
In a comparative study, certain pyridine derivatives demonstrated IC50 values against COX-2 comparable to well-known anti-inflammatory drugs like celecoxib:
Compound | IC50 (μM) |
---|---|
Celecoxib | 0.04 ± 0.01 |
Compound A | 0.04 ± 0.09 |
Compound B | 0.04 ± 0.02 |
These findings suggest that this compound may possess similar anti-inflammatory properties, warranting further investigation.
2. Anticancer Activity
Another area of interest is the potential anticancer activity of this compound. In vitro studies have shown that certain structural analogs exhibit antiproliferative effects across various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). For instance, one study reported an IC50 of 9.6 μM for a related compound in HMEC-1 endothelial cells, indicating significant activity against cancerous cells .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes involved in inflammatory pathways and tumor progression. The cyano and fluorobenzyl substituents may enhance binding affinity to these biological targets, influencing downstream signaling pathways.
Case Study: Anti-inflammatory Activity Assessment
A recent study evaluated the anti-inflammatory activity of various pyridine derivatives using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema for compounds structurally related to this compound, suggesting its potential as an effective anti-inflammatory agent.
Case Study: Anticancer Efficacy
In a separate investigation focusing on anticancer properties, several derivatives were tested for their ability to inhibit cell proliferation in vitro. The results demonstrated that modifications to the piperidine ring could enhance cytotoxicity against specific cancer cell lines, highlighting the importance of structural optimization in developing effective therapeutic agents.
Properties
Molecular Formula |
C23H26FN3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-8,13,17H,9-12,15H2,1-3H3 |
InChI Key |
KZSAHPSOMKFNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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